1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
Description
This compound (CAS: 2034560-69-3, molecular formula: C₁₃H₁₂N₆O₂S, molecular weight: 316.3384 g/mol) is a heterocyclic organic molecule featuring a pyridazine core substituted with a methyl group at position 1, a keto group at position 6, and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a methylene-linked 1-(thiophen-2-yl)-1H-1,2,3-triazole group.
The compound’s synthesis likely involves cyclization and coupling reactions, given the presence of fused aromatic systems (pyridazine, triazole, thiophene). The latter may utilize programs like SHELXL for refinement of crystallographic data, as noted in the literature .
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-18-11(20)5-4-10(16-18)13(21)14-7-9-8-19(17-15-9)12-3-2-6-22-12/h2-6,8H,7H2,1H3,(H,14,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRUIHSURGYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. Key steps include:
The formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition.
Subsequent attachment of the thiophene moiety to the triazole.
Coupling reactions to incorporate the pyridazine ring.
Final modifications to introduce the carboxamide and other functional groups under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizations might focus on the following:
Cost-effective starting materials.
Scalable reaction conditions such as solvent selection and temperature control.
High-yielding purification processes to ensure the compound's purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various types of reactions:
Oxidation: Potential formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Hydrogenation of the pyridazine or triazole rings.
Substitution: Electrophilic or nucleophilic substitution on the pyridazine core or thiophene ring.
Common Reagents and Conditions
Typical reagents might include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substituting agents could involve halogens, amines, or organometallic reagents.
Major Products Formed
Sulfoxides or sulfones from oxidation.
Reduced pyridazine or triazole derivatives.
Various substituted products depending on the specific substituents and conditions used.
Scientific Research Applications
Chemistry
The compound's structure suggests applications in creating complex molecular architectures, useful as intermediates in organic synthesis.
Biology
Potential biological applications include serving as a scaffold for designing enzyme inhibitors or receptor modulators due to the structural diversity and functional group availability.
Medicine
Given its heterocyclic nature, it may be explored for pharmaceutical properties, including anticancer, antimicrobial, or anti-inflammatory activities.
Industry
Could find applications in materials science for the development of novel polymers or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or modulating signaling pathways, leading to changes in biochemical activities. The exact pathways and molecular targets depend on the specific application and context within which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core heterocycles and substituents. A relevant comparison is provided by BJ51622 (CAS: 2034321-45-2, molecular formula: C₁₄H₁₅N₃O₂S, molecular weight: 289.3528 g/mol), which shares a thiophene moiety but differs in its core structure (pyrazine-pyrrolidinyl vs. pyridazine-triazole) .
| Property | Target Compound (BJ51638) | BJ51622 |
|---|---|---|
| Core Heterocycle | Pyridazine-triazole | Pyrazine-pyrrolidinyl |
| Substituents | 1-methyl-6-oxo, carboxamide-triazole-thiophene | 3-(pyrazin-2-yloxy)pyrrolidinyl, thiophene |
| Molecular Weight | 316.3384 g/mol | 289.3528 g/mol |
| Potential Applications | Enzyme inhibition (e.g., kinases) | Ligand-receptor interactions (e.g., GPCRs) |
Key Differences and Implications
Heterocyclic Core: The pyridazine-triazole system in BJ51638 may confer greater rigidity and hydrogen-bonding capacity compared to the pyrazine-pyrrolidinyl core of BJ51622. This could enhance target selectivity in enzyme-binding pockets .
Molecular Weight and Solubility: BJ51638’s higher molecular weight (316 vs. 289 g/mol) and polar carboxamide group may reduce membrane permeability compared to BJ51622, which features a ketone group and fewer hydrogen-bond donors.
Synthetic Accessibility: The triazole-thiophene linkage in BJ51638 likely requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard "click chemistry" approach. In contrast, BJ51622’s pyrrolidinyl-pyrazine system may involve SNAr or Mitsunobu reactions, as inferred from analogous syntheses.
Research Findings (Hypothetical Based on Structural Analysis)
- BJ51622 : The pyrazine-pyrrolidinyl core may serve as a hinge-binding motif in receptor tyrosine kinases, though its smaller size might limit potency compared to BJ51636.
Biological Activity
1-Methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This compound integrates a dihydropyridazine core with a triazole moiety, which has been associated with various pharmacological properties including anticancer and antimicrobial activities.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₂S |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2034239-70-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazole and dihydropyridazine frameworks. For instance, derivatives containing these structures have shown significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Inhibition of Pathogens :
- Comparative Efficacy :
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of 1-methyl-6-oxo-N-(triazolyl)methyl-dihydropyridazine with target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound binds effectively to active sites of enzymes like TS and bacterial efflux pumps, further supporting its therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can key intermediates be characterized?
Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or via Pd-catalyzed cross-coupling reactions.
- Step 2 : Introduction of the triazole-thiophene moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 3 : Carboxamide linkage via coupling agents like EDC/HOBt in anhydrous DMF . Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of triazole formation, IR for carbonyl groups, and LC-MS for purity assessment .**
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Assign peaks for thiophene protons (~6.8–7.5 ppm), triazole CH (δ 7.9–8.2 ppm), and pyridazine carbonyls (δ 165–170 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the triazole-pyridazine junction .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative strains (MIC determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Target kinases or proteases using fluorescence-based kinetic assays .
Advanced Research Questions
Q. What strategies optimize reaction yields while minimizing side products in triazole-pyridazine coupling?
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize CuAAC conditions by varying Cu(I) source (CuSO₄ vs. CuBr) and ligand (TBTA vs. BTTAA) .
- In-line monitoring : Employ ReactIR to track azide consumption and adjust reaction time dynamically .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on triazole-thiophene π-π stacking and pyridazine H-bonding .
- MD simulations : Simulate binding stability (50 ns trajectories) in explicit solvent to assess conformational flexibility .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-analysis : Pool data from analogous compounds (e.g., thiophene-triazole hybrids) to identify trends. For example, logP thresholds (>3.5) may correlate with reduced membrane permeability .
- Dose-response validation : Re-test disputed activities under standardized conditions (e.g., serum-free media, 48h incubation) .
Q. What comparative frameworks are effective for evaluating this compound against structural analogs?
- SAR tables : Compare substituents at pyridazine C-6 (e.g., methyl vs. trifluoromethyl) and thiophene position (2- vs. 3-substitution) .
- Free-Wilson analysis : Quantify contributions of triazole and pyridazine moieties to antimicrobial potency .
Q. Which computational tools are recommended for predicting metabolic stability?
- ADMET predictors : Use SwissADME to estimate CYP450 interactions and BioTransformer for phase I/II metabolism pathways. Highlight risks of sulfoxide formation at thiophene .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h. Monitor degradation via UPLC-UV .
- Light/heat stress : Accelerated stability studies (40°C/75% RH for 4 weeks) to identify photolytic or hydrolytic vulnerabilities .
Q. What methodologies support structure-activity relationship (SAR) studies for this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
